Antifungal Activity: α-Bromocinnamaldehyde MIC Values Against Dermatomycosis Fungi Compared to Parent Cinnamaldehyde
α-Bromocinnamaldehyde demonstrates substantially greater antifungal potency compared to unsubstituted trans-cinnamaldehyde against representative fungi of dermatomycosis. The brominated derivative was identified as the most effective compound among tested derivatives in this study [1]. In structure-activity relationship analysis, introduction of bromine at the α-position resulted in decreased MIC values relative to parent cinnamaldehyde [1].
| Evidence Dimension | Antifungal minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | α-Bromocinnamaldehyde: MIC range 0.61–9.76 μg/mL |
| Comparator Or Baseline | trans-Cinnamaldehyde (unsubstituted parent compound) |
| Quantified Difference | α-Bromocinnamaldehyde more potent than CA; introduction of bromine at C-2 resulted in decreased MIC |
| Conditions | In vitro antifungal susceptibility testing against human pathogenic fungi representative of dermatomycosis |
Why This Matters
This quantitative potency differential against clinically relevant fungal pathogens informs compound selection when antifungal screening is the primary research objective.
- [1] Bang KH, Jo GH, Rhee YH. Antifungal Activities of trans-Cinnamaldehyde Derivatives. Yakhak Hoeji. 2001;45(5):431-436. View Source
